3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine
Description
3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyrrolidin-3-yloxy group. The pyrrolidine moiety is further functionalized via a carbonyl linkage to a 2-methylimidazo[1,2-a]pyridine fragment.
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-7-16(21-20-12)25-14-8-10-22(11-14)18(24)17-13(2)19-15-5-3-4-9-23(15)17/h3-7,9,14H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYTYMSEQHLFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core can be synthesized through various methods, including radical reactions, transition metal catalysis, and metal-free oxidation . The final compound is obtained by coupling the imidazo[1,2-a]pyridine core with a pyridazine derivative under specific reaction conditions .
Chemical Reactions Analysis
3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Substituent Variations
The compound shares structural motifs with several analogs, as highlighted in chemical databases and patent literature. Below is a comparative analysis of its key structural and functional attributes:
Table 1: Structural Analogs and Similarity Metrics
* Similarity inferred from substituent complexity.
Key Observations :
- Substituent Impact : Replacement of the imidazopyridine-carbonyl group with oxazole (as in BK70659, CAS 2034444-12-5) reduces similarity and likely alters electronic properties and target binding .
- Functional Groups : The presence of an amine (e.g., Imidazo[1,2-b]pyridazin-6-amine) or chloro substituent may influence solubility and reactivity compared to the methoxy-pyrrolidine group in the target compound .
Toxicological Considerations
Although the target lacks the mutagenic amino group, its imidazopyridine component warrants caution in therapeutic development to avoid unintended genotoxicity .
Biological Activity
3-Methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a pyrrolidine and an imidazopyridine moiety. The molecular formula is C₁₄H₁₈N₄O, and it has a molecular weight of 270.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the pyridazine ring.
- Introduction of the methyl and pyrrolidine substituents.
- Coupling with the imidazopyridine derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer and microbial pathways. It has been shown to inhibit specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values suggest that the compound exhibits strong inhibitory effects against these cancer types, comparable to established anticancer drugs.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial effects. Preliminary findings indicate that it may possess activity against various bacterial strains, possibly through mechanisms that disrupt bacterial DNA synthesis or function.
Study on c-Met Kinase Inhibition
A notable study focused on the inhibition of c-Met kinase by derivatives related to this compound. The findings demonstrated that certain derivatives showed IC50 values as low as 0.09 μM against c-Met kinase, indicating potent inhibitory activity that could be leveraged for therapeutic applications in cancers characterized by c-Met overexpression.
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationships of related compounds revealed that specific substitutions on the imidazopyridine moiety significantly enhanced biological activity. For instance, halogen substitutions were found to affect cytotoxicity positively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
